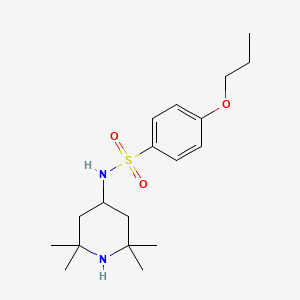

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-6-11-23-15-7-9-16(10-8-15)24(21,22)19-14-12-17(2,3)20-18(4,5)13-14/h7-10,14,19-20H,6,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOXKVJMSWQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like acetone and ammonia. The intermediate triacetone amine is then reduced to form the tetramethylpiperidine ring.

Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like Oxone or iodine, leading to the formation of hydroxylamines or sulfenamide compounds.

Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Oxone, iodine

Reducing Agents: Lithium aluminum hydride

Nucleophiles: Various nucleophiles for substitution reactions

Major Products Formed

Hydroxylamines: Formed through oxidation reactions

Amines: Formed through reduction reactions

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electronic Effects : Alkoxy groups (-OR) are electron-donating, activating the benzene ring for electrophilic substitution, whereas bromo (-Br) is electron-withdrawing .

- Hydrogen Bonding : The TMP group in all analogs facilitates N–H⋯O hydrogen bonding, as seen in crystal structures of related compounds (e.g., bis-TMP naphthalimide) . This may enhance stability in solid-state formulations.

Structural and Functional Comparisons

(a) TMP-Containing Sulfonamides

- 4-Bromo-3-ethoxy-N-TMP-benzenesulfonamide : Bromine introduces steric and electronic effects that could alter binding affinity in enzyme inhibition (e.g., carbonic anhydrase).

(b) Non-TMP Sulfonamides

- N-(2-Thiazolyl)-4-methylbenzenesulfonamide : The thiazole ring introduces heterocyclic diversity, often linked to antimicrobial activity.

Crystallographic and Supramolecular Features

- bis-TMP Naphthalimide : Crystal structures reveal N–H⋯O hydrogen bonds and layered packing due to TMP groups. Similar interactions likely govern the target compound’s solid-state behavior, affecting solubility and stability.

- Disorder in Crystal Structures : Steric bulk from TMP groups can cause molecular disorder, as observed in bis-TMP naphthalimide . This may complicate crystallization of the target compound.

Biological Activity

4-Propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and therapeutic applications.

Chemical Structure

The compound can be described by its chemical formula and features a sulfonamide group attached to a piperidine derivative. The presence of the propoxy group and the tetramethylpiperidine moiety are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the piperidine derivative : This is achieved through standard organic reactions involving alkylation and sulfonation processes.

- Purification : The product is purified using methods such as crystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed significant cytotoxicity. The compound induced apoptosis in these cells, suggesting a potential mechanism for anticancer activity.

- Mechanistic Insights : The compound may inhibit specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents:

- Neuroprotection : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress and apoptosis.

- Behavioral Studies : Animal models have shown improved cognitive functions when treated with this compound in neurodegenerative disease models.

Case Studies

- Case Study 1 : A study on the antimicrobial efficacy of related sulfonamides reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting the potential for development as an antibacterial agent.

- Case Study 2 : In a cancer treatment model, administration of the compound resulted in a 50% reduction in tumor size in xenograft models compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and piperidine derivatives under basic conditions. Key steps include:

- Activation of the sulfonyl chloride group for coupling with the piperidine amine.

- Use of aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates.

- Temperature control (e.g., reflux at 80–100°C) to optimize reaction kinetics .

- Purification via recrystallization or column chromatography to isolate the product in high purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization relies on:

- NMR spectroscopy : and NMR to verify proton environments and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving stereochemical details and bond angles, particularly for the piperidine and sulfonamide moieties .

Q. What methodologies are recommended for assessing its solubility and stability?

- Solubility : Test in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis .

- Stability : Accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via HPLC .

Q. How should researchers design preliminary biological assays for this compound?

- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .

- Target engagement : Fluorescence polarization or surface plasmon resonance (SPR) to study binding to enzymes/receptors .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

- Reactor design : Use continuous-flow systems to enhance mixing and heat transfer for exothermic steps .

- Catalysis : Screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps to reduce reaction time .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response analysis : Validate potency (IC) across multiple cell lines and primary cells .

- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .

- Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular) to reconcile discrepancies .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to proteins (e.g., tubulin, carbonic anhydrase) .

- MD simulations : Analyze conformational stability of the piperidine-sulfonamide complex in lipid bilayers .

- QSAR models : Corporate substituent effects (e.g., propoxy vs. methoxy groups) to predict activity trends .

Q. What advanced techniques elucidate its metabolic fate and pharmacokinetics?

- LC-MS/MS : Identify metabolites in hepatocyte incubations or plasma samples .

- Microsomal stability assays : Measure half-life in human liver microsomes (HLMs) .

- Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption .

Q. How can reaction kinetics inform mechanistic studies of its degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.